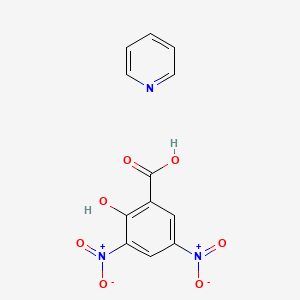![molecular formula C17H19N5O6S B14652581 (3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine CAS No. 52604-25-8](/img/structure/B14652581.png)
(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine is a synthetic compound that belongs to the class of sulfonylated nucleosides. It is characterized by the presence of a sulfonyl group attached to the adenosine molecule, specifically at the 5’-position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine typically involves the sulfonylation of adenosine. The process begins with the protection of the hydroxyl groups of adenosine to prevent unwanted side reactions. The protected adenosine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to ensure the formation of the desired sulfonylated product. After the reaction, the protecting groups are removed to yield (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine.
Industrial Production Methods
Industrial production of (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is also employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine involves its interaction with specific molecular targets. The sulfonyl group enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(4-Methylphenyl)sulfonyl]acetic acid
- **3-{3-Methoxy[(4-methylphenyl)sulfonyl]anilino}propanoic acid
- **3′-Demethyl-3′-N-[(4-Methylphenyl)Sulfonyl]Azithromycin
Uniqueness
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine is unique due to its specific sulfonylation at the 5’-position of adenosine. This modification imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the sulfonyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
52604-25-8 |
|---|---|
Molecular Formula |
C17H19N5O6S |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,13?,14-,17-/m1/s1 |
InChI Key |
CAXLRAROZXYOHH-OPJKZUAWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


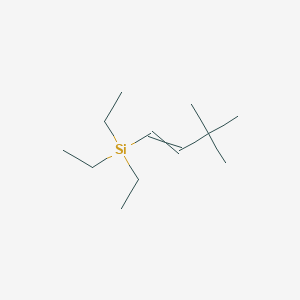
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
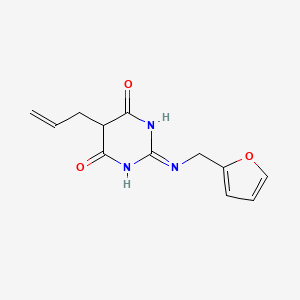
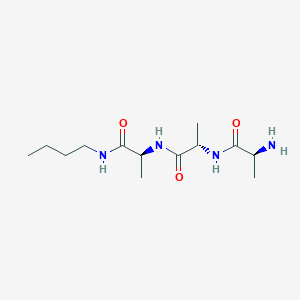

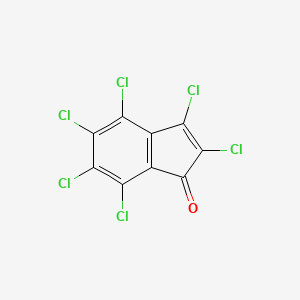

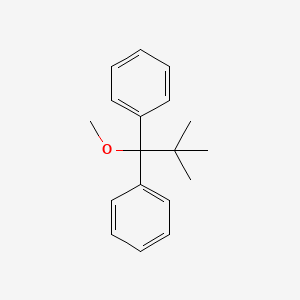
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
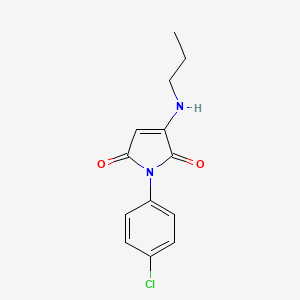
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
